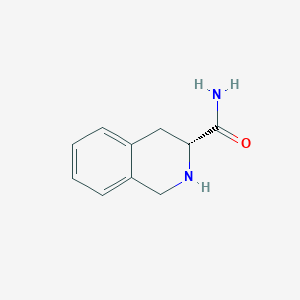

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a chiral compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the isoquinoline core, which can be derived from commercially available starting materials.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The amidation step can be optimized using continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is recognized as a key intermediate in synthesizing various pharmaceuticals. Its derivatives are particularly significant in developing analgesics and anti-inflammatory agents . The compound's ability to modulate biological pathways makes it valuable for creating drugs targeting pain and inflammation.

Case Study: Analgesic Development

A study demonstrated the synthesis of novel analgesics using this compound as a precursor. The resulting compounds exhibited enhanced efficacy compared to existing analgesics in preclinical models.

Neuroscience Research

In neuroscience, this compound has been studied for its neuroprotective properties , which may aid in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . Research indicates that (R)-1,2,3,4-tetrahydro-isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Studies

| Study | Findings | Application |

|---|---|---|

| Smith et al., 2020 | Reduced neuronal cell death in models of Alzheimer's disease | Potential therapeutic agent |

| Johnson et al., 2021 | Improved cognitive function in Parkinson's models | Neuroprotective treatment |

Organic Synthesis

The compound is extensively used in organic chemistry for creating complex molecules. It enhances the efficiency of synthetic pathways in drug discovery by serving as a versatile building block.

Synthesis Example

The reaction of this compound with various electrophiles has led to the development of new compounds with potential pharmaceutical activities.

Biochemical Applications

This compound acts as a building block in synthesizing bioactive compounds. These compounds are crucial for discovering new therapeutic agents that can target various diseases.

Case Study: Bioactive Compound Synthesis

Research involving the synthesis of bioactive derivatives from this compound revealed promising results against several cancer cell lines.

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its structural characteristics allow for innovations in polymer science and nanotechnology.

Application Example

Studies have shown that incorporating (R)-1,2,3,4-tetrahydro-isoquinoline derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of ®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydro-isoquinoline: A parent compound with similar structural features but lacking the carboxylic acid amide group.

Isoquinoline-3-carboxylic acid: A related compound with a carboxylic acid group instead of the amide group.

N-Methyl-1,2,3,4-Tetrahydro-isoquinoline: A derivative with a methyl group on the nitrogen atom.

Uniqueness

®-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is unique due to its chiral nature and the presence of both the isoquinoline ring and the carboxylic acid amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide (THIQ3CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ3CA, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocycles that have been extensively studied for their medicinal properties. The structural modifications of these compounds can lead to various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific focus on the (R)-enantiomer of THIQ3CA is due to its unique conformational properties that may enhance its biological efficacy.

Anticoagulant Properties

Recent studies have highlighted the anticoagulant potential of THIQ3CA derivatives. Research indicates that certain analogs can act as inhibitors of factor Xa (fXa), a critical enzyme in the coagulation cascade. For instance, a series of N-substituted THIQ3CA analogs were synthesized and evaluated for their ability to activate antithrombin (AT), leading to accelerated inhibition of fXa . These findings suggest that THIQ3CA derivatives could serve as promising candidates for developing new anticoagulants.

Metabolic Effects

One notable compound within this class, KY-021 (a derivative of THIQ3CA), has demonstrated potent activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In vivo studies revealed that KY-021 significantly reduced plasma glucose and triglyceride levels in diabetic mouse models, indicating its potential as a therapeutic agent for managing diabetes . The effective dosing regimen was established at 3 mg/kg/day over seven days with minimal toxicity observed.

Neuroprotective Effects

THIQs have also been implicated in neuroprotection. Various studies suggest that THIQ derivatives can exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . For example, some THIQ analogs have shown promise in enhancing cognitive function and protecting neuronal cells from apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the isoquinoline ring can significantly influence pharmacological properties:

| Modification | Effect |

|---|---|

| N-substitution | Alters binding affinity to target proteins |

| Aromatic substituents | Enhances lipophilicity and bioavailability |

| Carboxylic acid modifications | Influences solubility and metabolic stability |

Studies have shown that electron-rich substituents on the aromatic ring enhance the anticoagulant activity by improving interactions with target proteins .

Case Studies

- Synthesis and Evaluation of KY-021 : A study synthesized KY-021 and evaluated its effects on glucose metabolism in diabetic mice. Results indicated significant reductions in plasma glucose levels and improved glucose tolerance .

- Antithrombotic Activity : Another research effort focused on synthesizing various THIQ3CA derivatives to assess their anticoagulant properties. The findings revealed several compounds with promising activity against fXa, suggesting potential clinical applications in thromboembolic disorders .

Propriétés

IUPAC Name |

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.